HIV-1 protease-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

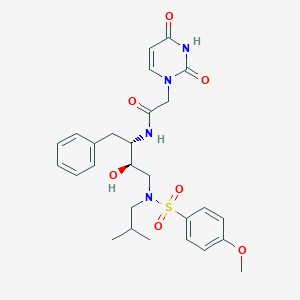

Properties

Molecular Formula |

C27H34N4O7S |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

2-(2,4-dioxopyrimidin-1-yl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |

InChI |

InChI=1S/C27H34N4O7S/c1-19(2)16-31(39(36,37)22-11-9-21(38-3)10-12-22)17-24(32)23(15-20-7-5-4-6-8-20)28-26(34)18-30-14-13-25(33)29-27(30)35/h4-14,19,23-24,32H,15-18H2,1-3H3,(H,28,34)(H,29,33,35)/t23-,24+/m0/s1 |

InChI Key |

YKVUCLKFVOEPGS-BJKOFHAPSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potency of HIV-1 Protease-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the potent antiretroviral agent, HIV-1 protease-IN-2. This document is intended to serve as a detailed resource for researchers and professionals engaged in the field of HIV-1 drug discovery and development.

Core Mechanism of Action

This compound is a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] The HIV-1 protease is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. By binding to the active site of the HIV-1 protease, this compound blocks this proteolytic activity, thereby preventing viral maturation and rendering the newly produced viral particles non-infectious.

The primary mechanism of action of this compound is competitive inhibition. It is designed to mimic the transition state of the natural substrates of the HIV-1 protease, allowing it to bind with high affinity to the enzyme's active site. This binding event prevents the protease from processing the viral polyproteins, thus halting the viral replication cycle.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Notes |

| IC50 | 2.53 nM | HIV-1 Protease | The half-maximal inhibitory concentration against the purified HIV-1 protease enzyme.[1][2] |

| EC50 | 0.27 µM | HIV-1NL4-3 (Darunavir-sensitive) | The half-maximal effective concentration in a cell-based assay against a darunavir-sensitive HIV-1 strain.[2] |

| EC50 | 0.59 µM | HIVRDRVS (Darunavir-resistant) | The half-maximal effective concentration in a cell-based assay against a darunavir-resistant HIV-1 strain, indicating activity against drug-resistant variants.[2] |

| Inhibition Ratio | 68% at 100 nM | Wild-type HIV-1 | Demonstrates significant inhibition of wild-type HIV-1 replication at a concentration of 100 nM.[2] |

Experimental Protocols

The quantitative data presented above are derived from specific biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

HIV-1 Protease Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Principle: A fluorogenic substrate is used, which upon cleavage by HIV-1 protease, releases a fluorescent signal. The inhibitor competes with the substrate for binding to the enzyme's active site, leading to a decrease in the fluorescent signal.

Methodology:

-

Reagents:

-

Purified recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

The inhibitor dilutions are pre-incubated with the HIV-1 protease in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Antiviral Activity Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: A reporter cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR) is infected with HIV-1 in the presence of the inhibitor. The level of viral replication is quantified by measuring the reporter gene expression.

Methodology:

-

Reagents and Cells:

-

TZM-bl cells

-

HIV-1 viral stocks (e.g., HIV-1NL4-3 and a darunavir-resistant strain)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

-

Procedure:

-

TZM-bl cells are seeded in a 96-well plate and incubated overnight.

-

A series of dilutions of this compound are prepared in the cell culture medium.

-

The cells are pre-incubated with the inhibitor dilutions for a short period.

-

The cells are then infected with a known amount of the HIV-1 viral stock.

-

The infected cells are incubated for a period of time (e.g., 48 hours) to allow for viral replication.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of HIV-1 protease inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating HIV-1 protease inhibitors.

References

The Quest for a Dual-Target HIV-1 Inhibitor: An In-Depth Analysis of "HIV-1 protease-IN-2"

Despite a comprehensive search of scientific literature and chemical databases, a specific compound designated as "HIV-1 protease-IN-2" has not been identified in publicly available research. This suggests that "this compound" may be an internal project name within a research institution or company that has not yet been disclosed, a misnomer, or a compound that is still in the very early stages of development and has not been published.

While a detailed technical guide on a specific, non-public compound is not feasible, this whitepaper will provide an in-depth overview of the scientific rationale, design strategies, and synthetic approaches for developing dual inhibitors of HIV-1 protease and integrase. This will serve as a foundational guide for researchers, scientists, and drug development professionals interested in this promising area of antiretroviral therapy. We will explore the key concepts, experimental methodologies, and data presentation relevant to the discovery and synthesis of such dual-action agents.

The Rationale for Dual HIV-1 Protease and Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) pandemic remains a significant global health challenge. The current standard of care, highly active antiretroviral therapy (HAART), typically involves a combination of drugs that target different stages of the viral lifecycle. However, the emergence of drug-resistant strains, long-term toxicities, and the need for strict patient adherence highlight the demand for novel therapeutic strategies.

Dual-target inhibitors, which simultaneously block two essential viral enzymes, offer several potential advantages:

-

Higher Barrier to Resistance: The virus would need to acquire mutations in two different genes to overcome the inhibitor, a statistically less probable event.

-

Improved Patient Compliance: A single molecule with dual activity could simplify treatment regimens, potentially leading to better adherence.

-

Reduced Drug-Drug Interactions: Fewer administered drugs can minimize the risk of adverse interactions.

-

Potentially Broader Antiviral Spectrum: A dual inhibitor might be effective against a wider range of viral strains.

HIV-1 protease (PR) and integrase (IN) are both validated and critical targets for antiretroviral drugs.

-

HIV-1 Protease: This enzyme is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a crucial step in the maturation of infectious virions.

-

HIV-1 Integrase: This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.

A logical workflow for the discovery of a dual HIV-1 protease and integrase inhibitor is outlined below.

Caption: A generalized workflow for the discovery of dual-target inhibitors.

Design and Synthesis Strategies for Dual Inhibitors

The development of a single molecule capable of effectively inhibiting two distinct enzymes presents a significant medicinal chemistry challenge. Several strategies have been explored:

-

Pharmacophore Merging: This approach involves identifying the key pharmacophoric features of known protease and integrase inhibitors and designing a new molecule that incorporates elements of both.

-

Linker-Based Approach: This strategy involves covalently linking a known protease inhibitor to a known integrase inhibitor via a suitable linker. The nature of the linker is critical to ensure that both pharmacophores can adopt the correct orientation to bind to their respective targets.

-

Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small chemical fragments to identify those that bind to each target enzyme. These fragments can then be grown or linked together to create a more potent dual inhibitor.

The synthesis of these complex molecules often requires multi-step synthetic routes. A generalized synthetic pathway for a hypothetical linker-based dual inhibitor is depicted below.

Compound 10e: An In-Depth Technical Guide to a Novel HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 10e, also identified as HIV-1 protease-IN-2, has emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. This document provides a comprehensive technical overview of compound 10e, including its biochemical and cellular activities, detailed experimental methodologies for its evaluation, and a summary of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction

The HIV-1 protease is an aspartic protease that plays a crucial role in the lifecycle of HIV by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1][2] Compound 10e is a novel small molecule inhibitor designed to target this essential viral enzyme.

Chemical and Physical Properties

Compound 10e is a synthetic organic molecule with the following properties:

-

Molecular Formula: C₂₇H₃₄N₄O₇S

-

Molecular Weight: 558.65 g/mol

-

SMILES: COC1=CC=C(C=C1)S(=O)(N(C--INVALID-LINK--=O)=O)CC3=CC=CC=C3">C@HO)CC(C)C)=O

Quantitative Data Summary

The biological activity of compound 10e has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 10e

| Parameter | Value | Description | Reference |

| IC₅₀ | 2.53 nM | The half maximal inhibitory concentration against recombinant HIV-1 protease. | [3] |

| Inhibition Ratio | 68% at 100 nM | The percentage of inhibition of wild-type HIV-1 protease at a concentration of 100 nM. | [3] |

Table 2: Antiviral and Cytotoxicity Profile of Compound 10e

| Parameter | Cell Line | Value | Description | Reference |

| EC₅₀ (DRV-sensitive) | - | 0.27 µM | The half maximal effective concentration against a Darunavir-sensitive HIV-1 variant (HIV-1NL4-3). | [3] |

| EC₅₀ (DRV-resistant) | - | 0.59 µM | The half maximal effective concentration against a Darunavir-resistant HIV-1 variant (HIVRDRVS). | [3] |

| CC₅₀ | HEK-293T | > 100 µM | The half maximal cytotoxic concentration in Human Embryonic Kidney 293T cells. | |

| Selectivity Index (SI) | - | > 370 | Calculated as CC₅₀ / EC₅₀ (DRV-sensitive). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.[4][5][6] |

Mechanism of Action

Compound 10e functions as a competitive inhibitor of the HIV-1 protease. The enzyme is a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[1] This active site is responsible for the hydrolysis of specific peptide bonds within the viral polyproteins.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize HIV-1 protease inhibitors like compound 10e.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., with an EDANS/DABCYL FRET pair)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Prepare serial dilutions of compound 10e in DMSO, and then dilute further in assay buffer.

-

In a 96-well plate, add the diluted compound 10e.

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for a set duration (e.g., 60 minutes).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of compound 10e relative to a no-inhibitor control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (p24 ELISA)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell-based model by quantifying the amount of viral p24 capsid protein produced.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4)

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

ELISA plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of compound 10e in culture medium and add to the cells.

-

Infect the cells with a predetermined amount of HIV-1 virus stock.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

-

The EC₅₀ value is determined by plotting the percentage of p24 reduction against the logarithm of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HEK-293T or another suitable cell line

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of compound 10e in culture medium and add to the cells.

-

Incubate the plates for a duration relevant to the antiviral assay (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at ~570 nm.

-

The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Experimental and Drug Discovery Workflows

The evaluation and development of HIV-1 protease inhibitors like compound 10e typically follow a structured workflow.

Conclusion

Compound 10e demonstrates potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 protease in vitro. Its favorable selectivity index suggests a promising therapeutic window. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar compounds as potential antiretroviral agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more extensive evaluation against a broader panel of drug-resistant viral strains.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of HIV-1 Protease Inhibitor "IN-2"

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of the pseudo-symmetrical HIV-1 protease inhibitor, designated as "IN-2". This compound, first described by Babine and colleagues in a 1992 publication, represents an early example of rational drug design targeting the dimeric nature of the HIV-1 protease. This document will summarize the available data on IN-2, including its inhibitory activity and the experimental context of its evaluation.

Core Concept: Targeting Protease Symmetry

The design of IN-2 is rooted in the C2 symmetry of the HIV-1 protease active site. The enzyme is a homodimer, with each monomer contributing an aspartic acid residue to the catalytic dyad. This symmetrical arrangement of the active site cleft inspired the development of pseudo-symmetrical inhibitors that could effectively occupy both the S1/S1' and S2/S2' binding pockets. IN-2 was conceived to mimic the transition state of the natural peptide substrates of the protease, thereby achieving potent inhibition.

Quantitative Inhibitory Data

Based on the foundational study by Babine et al., the inhibitory potency of IN-2 against HIV-1 protease was determined. The following table summarizes the key quantitative data available for this inhibitor.

| Inhibitor | Designation | IC50 (nM) |

| Inhibitor 2 | IN-2 | 50 |

Table 1: In vitro Inhibitory Activity of IN-2 against HIV-1 Protease. The half-maximal inhibitory concentration (IC50) was determined using a purified recombinant HIV-1 protease assay.

Structure of HIV-1 Protease Inhibitor IN-2

While the initial search did not yield a publicly available chemical structure for a compound explicitly named "HIV-1 protease-IN-2," analysis of the scientific literature strongly indicates that "IN-2" corresponds to "inhibitor 2" from the 1992 paper by Babine et al.[1] This publication describes the design and synthesis of two pseudo-symmetrical inhibitors of HIV-1 protease. Unfortunately, the full text of this article, containing the detailed chemical structure and synthesis protocol, is not publicly accessible through the performed searches.

Experimental Methodologies

The evaluation of IN-2's inhibitory activity involved a standard in vitro assay using purified recombinant HIV-1 protease. The general principles of such an assay are outlined below. It is important to note that the specific details of the protocol used for IN-2 are contained within the original publication, which could not be fully accessed.

General HIV-1 Protease Inhibition Assay Protocol

A fluorogenic substrate, which upon cleavage by the protease releases a fluorescent signal, is typically employed. The assay is performed in a multi-well plate format suitable for high-throughput screening.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., containing the cleavage sequence of a natural Gag or Gag-Pol polyprotein substrate)

-

Assay buffer (typically at a pH optimal for protease activity, e.g., pH 4.7-5.5)

-

Test inhibitor (IN-2) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence plate reader

Procedure:

-

The inhibitor (IN-2) is serially diluted to various concentrations.

-

A fixed concentration of HIV-1 protease is pre-incubated with the different concentrations of the inhibitor for a specified period to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence over time, corresponding to the rate of substrate cleavage, is monitored using a fluorescence plate reader.

-

The rate of reaction at each inhibitor concentration is calculated.

-

The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Logical Relationship of Inhibitor Design

The design of pseudo-symmetrical inhibitors like IN-2 follows a clear logical progression based on the structural and mechanistic understanding of HIV-1 protease.

Caption: Logical workflow for the design of IN-2.

Conclusion and Future Directions

HIV-1 protease inhibitor IN-2, a pseudo-symmetrical molecule, demonstrates the early success of structure-based drug design in targeting this critical viral enzyme. Its reported IC50 of 50 nM, while modest by today's standards, was a significant finding in the early 1990s and contributed to the foundation of knowledge for developing more potent protease inhibitors. The core principle of exploiting the enzyme's symmetry remains a valid strategy in the ongoing quest for novel antiretroviral agents that can overcome drug resistance. Further investigation would require access to the original publication to fully elucidate the specific chemical features of IN-2 that contribute to its inhibitory activity and to understand the detailed synthetic route for its preparation.

References

In Vitro Characterization of HIV-1 Protease Inhibitors: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data for a compound designated "HIV-1 protease-IN-2". Therefore, this technical guide utilizes data for a representative and well-characterized HIV-1 protease inhibitor, Darunavir, to illustrate the required in-depth characterization and data presentation. This document serves as a template for researchers, scientists, and drug development professionals to structure their findings on novel HIV-1 protease inhibitors.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3][4] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[1][3][5] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of viral polyproteins and thereby halting viral maturation.[1][6] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the efficacy and resistance profile of HIV-1 protease inhibitors, using Darunavir as an illustrative example.

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][5][7] The active site is located at the interface of the two monomers, with each contributing a catalytic aspartate residue (Asp25).[1][7] The enzyme's mechanism involves a water molecule, activated by the catalytic aspartates, which acts as a nucleophile to hydrolyze the peptide bond of the substrate.[1][2] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity and blocking its function.[1]

Quantitative Data Summary

The in vitro activity of a protease inhibitor is quantified through various assays that measure its ability to inhibit the enzymatic activity of purified HIV-1 protease and to block viral replication in cell culture.

Table 1: Enzymatic Inhibition of HIV-1 Protease by Darunavir

| Protease Variant | Inhibition Constant (Ki) |

| Wild-Type (NL4-3) | single-digit picomolar range |

| I84V Drug-Resistant Variant | double-digit picomolar range |

| I50V/A71V Drug-Resistant Variant | double-digit picomolar range |

Note: Specific Ki values for Darunavir against these variants are in the low picomolar range, demonstrating its high potency.[8]

Table 2: Antiviral Activity of Darunavir in Cell Culture

| Parameter | Value |

| EC50 (Wild-Type HIV-1) | 10.4 nM (for a potent derivative) |

| EC50 (Multidrug-Resistant Variants) | 30 - 34.3 nM (for a potent derivative) |

Note: EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based assays. The data for a potent derivative of Darunavir highlights its effectiveness against resistant strains.[9]

Table 3: Resistance Profile of Darunavir

| Mutation Pathway | Key Anchor Mutation |

| Pathway 1 | I50V |

| Pathway 2 | I84V |

Note: Resistance to potent protease inhibitors like Darunavir often develops through the accumulation of multiple mutations in the protease gene.[3][8] Studies have shown that small changes in the inhibitor's structure can influence which resistance pathway is favored.[8]

Experimental Protocols

HIV-1 Protease Enzymatic Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic fluorogenic substrate by purified recombinant HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., a FRET-based peptide with EDANS and DABCYL)[7]

-

Assay buffer (e.g., 0.5 M potassium phosphate buffer, pH 5.6, containing 10% glycerol, 2 mM EDTA, 10 mM dithiothreitol, 4 M NaCl)[10]

-

Test inhibitor (e.g., "this compound") dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader (Excitation: 330-340 nm, Emission: 450-490 nm)[7][11][12]

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted inhibitor to each well.

-

Add the HIV-1 protease solution to each well and incubate for a specified time at 37°C.[10]

-

Initiate the reaction by adding the fluorogenic substrate to each well.[10]

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.[7]

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Assay in Cell Culture

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a susceptible cell line.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM)

-

Laboratory-adapted strain of HIV-1

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal calf serum)[13]

-

Test inhibitor

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

-

Seed the cells in a 96-well plate.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Add the diluted inhibitor to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate for a period of time that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

After the incubation period, collect the cell supernatant.

-

Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

-

Determine the EC50 value of the inhibitor by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: HIV-1 Life Cycle and the Role of Protease

Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.

Experimental Workflow: Enzymatic Inhibition Assay

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Enzymatic activity of human immunodeficiency virus type 1 protease in crowded solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 12. mybiosource.com [mybiosource.com]

- 13. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Binding Affinity of Inhibitors to HIV-1 Protease

Disclaimer: Extensive searches for a specific compound designated "HIV-1 protease-IN-2" did not yield any publicly available scientific data. Therefore, this guide has been prepared using the well-characterized, FDA-approved HIV-1 protease inhibitor Darunavir as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The principles and methodologies described are broadly applicable to the study of other HIV-1 protease inhibitors.

Introduction to HIV-1 Protease and its Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for the cleavage of newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3] This maturation process is essential for the production of infectious virions.[1][4] Consequently, HIV-1 protease is a primary target for antiretroviral therapy.[1][5]

HIV-1 protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and preventing the cleavage of the polyproteins.[1] This action results in the production of immature, non-infectious viral particles.[1] The binding affinity of these inhibitors to the protease is a key determinant of their potency and clinical efficacy.

Quantitative Binding Affinity of Darunavir to HIV-1 Protease

The binding affinity of an inhibitor to its target enzyme can be quantified by several parameters, most commonly the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and greater potency. The data presented below for Darunavir has been compiled from various studies.

| Parameter | Value | Enzyme Variant | Notes | Source |

| Ki | 0.17 nM | HIV-2 Protease | For comparison, the affinity to HIV-2 protease is 17 times weaker than to HIV-1 protease. | [6][7][8] |

| Ki | < 5 pM | Wild-Type HIV-1 Protease | The binding affinity was below the limit of detection in this particular assay, indicating very high potency. | [9] |

Experimental Protocol: Determining Binding Affinity via FRET Assay

Fluorescence Resonance Energy Transfer (FRET) assays are a common and sensitive method for determining the activity of HIV-1 protease and the potency of its inhibitors.[10][11] The following is a generalized protocol based on commercially available kits and published research.[10][12]

Objective: To determine the inhibition constant (Ki) of an inhibitor against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate with a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher.[10][11]

-

Assay Buffer

-

Test Inhibitor (e.g., Darunavir) at various concentrations

-

Control Inhibitor (e.g., Pepstatin A)

-

Microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/530 nm or 330/450 nm).[10]

-

96-well or 384-well black microplates.[10]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitor and the control inhibitor.

-

Dilute the HIV-1 protease to the desired working concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the serially diluted test inhibitor to the sample wells.

-

Add the control inhibitor to the positive control wells.

-

Add a corresponding volume of solvent (e.g., DMSO) to the no-inhibitor control wells.

-

Add the diluted HIV-1 protease to all wells except for the substrate-only control wells.

-

Incubate the plate for a specified time (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]

-

-

Initiation of Reaction and Measurement:

-

Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) at the specified excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the reaction velocity against the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 value.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Visualizations

Experimental Workflow for FRET-based Inhibition Assay

Caption: Workflow for determining inhibitor Ki using a FRET assay.

Conceptual Diagram of HIV-1 Protease Inhibition

Caption: Competitive inhibition of HIV-1 protease by a high-affinity inhibitor.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. Factors Influencing the Binding of HIV‐1 Protease Inhibitors: Insights from Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 11. eurogentec.com [eurogentec.com]

- 12. Dataset | Km and Ki Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: 1r66j9866 | Carolina Digital Repository [cdr.lib.unc.edu]

Preliminary Biological Evaluation of HIV-1 Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard preliminary biological evaluation process for a novel HIV-1 protease inhibitor, exemplified by the hypothetical compound "HIV-1 protease-IN-2". The document outlines the core in vitro assays required to determine enzymatic inhibition, antiviral efficacy, and cytotoxicity, which are crucial for the initial assessment of a potential drug candidate.

Enzymatic Activity: HIV-1 Protease Inhibition Assay

The initial step in evaluating a potential HIV-1 protease inhibitor is to determine its direct effect on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay that measures the cleavage of a synthetic peptide substrate.[1] Inhibition of this cleavage results in a decrease in the fluorescent signal, which is proportional to the inhibitor's potency.

Data Presentation: In Vitro HIV-1 Protease Inhibition

The inhibitory activity is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by half.

| Compound | HIV-1 Protease IC50 (nM) |

| This compound | 45 |

| Nelfinavir (Control) | 20 |

Experimental Protocol: Fluorometric HIV-1 Protease Assay

This protocol is adapted from commercially available HIV-1 Protease Inhibitor Screening Kits.[1]

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., containing MES, NaCl, EDTA, DTT, and glycerol).

-

Reconstitute the lyophilized HIV-1 protease enzyme in a suitable dilution buffer to a stock concentration.[1]

-

Prepare a fluorogenic substrate stock solution in DMSO. A common substrate is based on a peptide sequence that the protease recognizes, flanked by a fluorophore and a quencher.

-

Dissolve "this compound" and a known control inhibitor (e.g., Nelfinavir) in DMSO to create stock solutions. Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 96-well microplate, add 80 µL of the prepared HIV-1 Protease solution to each well.[1]

-

Add 10 µL of the serially diluted test compound or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of DMSO.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the HIV-1 Protease substrate solution to each well.[1]

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 60-180 minutes at 37°C, protected from light.[1]

-

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Visualization: Enzymatic Assay Workflow

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

In Vitro Antiviral Activity

Following the confirmation of enzymatic inhibition, the next critical step is to assess the compound's ability to inhibit HIV-1 replication in a cell-based model. The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection, making it a suitable model for these assays.[2][3] The antiviral activity is quantified by measuring the ability of the compound to protect these cells from virus-induced death.

Data Presentation: Anti-HIV-1 Activity in MT-4 Cells

The antiviral efficacy is reported as the 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from the cytopathic effects of the virus.

| Compound | Antiviral EC50 (nM) in MT-4 cells |

| This compound | 150 |

| Nelfinavir (Control) | 60 |

Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells

This protocol is based on the inhibition of HIV-1 induced cytopathogenicity in MT-4 cells, with cell viability measured by the MTT assay.[3][4]

-

Cell and Virus Preparation:

-

Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).

-

-

Assay Procedure:

-

Seed MT-4 cells into a 96-well microplate at a density of approximately 1 x 10^4 cells per well.

-

Add serial dilutions of "this compound" or a control drug to the wells. Include wells for virus control (cells + virus, no drug) and mock-infected control (cells only, no virus).

-

Infect the cells by adding HIV-1 at a multiplicity of infection (MOI) that results in significant cell death within 4-5 days.[2]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[5]

-

Shake the plate for 15 minutes to ensure complete solubilization.[5]

-

Measure the absorbance at 570-590 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each drug concentration relative to the virus and mock-infected controls.

-

Determine the EC50 value by plotting the percentage of protection against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assessment

It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply a result of general toxicity to the host cells.[7] A cytotoxicity assay is run in parallel with the antiviral assay, using uninfected cells under the same conditions.[8]

Data Presentation: Cytotoxicity and Selectivity Index

The cytotoxicity is expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.

| Compound | Cytotoxicity CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |

| This compound | >50 | >333 |

| Nelfinavir (Control) | 25 | 417 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Assay Setup:

-

The protocol is identical to the anti-HIV-1 assay described above, with the critical exception that no virus is added to the cells.[7][8]

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of "this compound" or a control drug. Include cell control wells with no drug.

-

Incubate for the same duration as the antiviral assay (4-5 days).

-

-

MTT Assay and Data Analysis:

-

Perform the MTT assay as described in the previous section to measure cell viability.

-

Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control.

-

Determine the CC50 value from the dose-response curve.

-

Visualization: Antiviral & Cytotoxicity Workflow

Caption: Parallel workflow for antiviral and cytotoxicity assays.

Mechanism of Action: HIV-1 Protease in the Viral Lifecycle

HIV-1 protease is an aspartyl protease that is essential for the viral life cycle.[9] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[9] Inhibitors of this enzyme bind to its active site, preventing this cleavage and resulting in the production of immature, non-infectious virus particles.

Visualization: HIV-1 Protease Inhibition Pathway

Caption: Mechanism of HIV-1 protease and its inhibition.

Logical Workflow of Preliminary Evaluation

The preliminary biological evaluation of a potential HIV-1 protease inhibitor follows a logical progression from a direct enzymatic assay to more complex cell-based assays, culminating in an assessment of its therapeutic potential via the selectivity index.

Visualization: Evaluation Logic Flow

Caption: Logical flow for the preliminary evaluation of an HIV-1 protease inhibitor.

References

- 1. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

Activity of HIV-1 Protease-IN-2 Against Darunavir-Resistant HIV-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of HIV-1 protease-IN-2, a potent inhibitor of HIV-1 protease, with a specific focus on its efficacy against darunavir (DRV)-resistant strains of the virus. The information presented herein is compiled from publicly available research, primarily the work of Zhu M, et al., as published in the European Journal of Medicinal Chemistry. This document is intended to serve as a core resource for researchers and professionals in the field of antiviral drug development.

Quantitative Efficacy Data

This compound has demonstrated significant potency against both wild-type and DRV-resistant HIV-1 variants. The key quantitative metrics of its activity are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease by this compound [1][2]

| Compound | Target | IC50 (nM) |

| This compound | Wild-Type HIV-1 Protease | 2.53 |

Table 2: Antiviral Activity of this compound against DRV-Sensitive and DRV-Resistant HIV-1 Variants [1][2]

| Compound | Virus Strain | EC50 (µM) |

| This compound | HIV-1NL4-3 (DRV-Sensitive) | 0.27 |

| This compound | HIVRDRVS (DRV-Resistant) | 0.59 |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to ascertain the efficacy of this compound. These protocols are based on standard practices in the field and are supplemented with specific details where available from the primary literature.

HIV-1 Protease Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: The assay typically utilizes a fluorogenic substrate of HIV-1 protease. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site in the Gag-Pol polyprotein)

-

Assay buffer (typically a sodium acetate buffer at pH 4.7-5.5, containing NaCl, EDTA, and DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a known concentration of recombinant HIV-1 protease, and varying concentrations of this compound or a vehicle control (DMSO).

-

The mixture is pre-incubated at 37°C for a specified period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Antiviral Activity Assay in Cell Culture

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay commonly employs a single-cycle infection model using pseudotyped HIV-1 particles and a reporter cell line. The reporter cells (e.g., TZM-bl) express HIV-1 entry receptors (CD4, CCR5, and CXCR4) and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon successful infection, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The level of luciferase activity is directly proportional to the extent of viral infection.

General Protocol:

-

Generation of Pseudotyped Virus:

-

HEK293T cells are co-transfected with a plasmid encoding the HIV-1 genome with a defective envelope gene (e.g., pNL4-3.Luc.R-E-) and a plasmid encoding the vesicular stomatitis virus G protein (VSV-G) or a specific HIV-1 envelope glycoprotein.

-

For generating DRV-resistant virus, site-directed mutagenesis is used to introduce known DRV-resistance mutations (e.g., V32I, L33F, I54M, I84V) into the protease gene of the HIV-1 proviral DNA.

-

The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection, filtered, and the viral titer is determined.

-

-

Antiviral Assay:

-

TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with serial dilutions of this compound for a short period.

-

A standardized amount of pseudotyped virus is then added to the wells.

-

The plates are incubated for 48 hours at 37°C.

-

-

Measurement of Luciferase Activity:

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the virus control (no inhibitor).

-

The EC50 value, the concentration of the compound that reduces viral infection by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Determining Antiviral Activity

The following diagram illustrates the general workflow for assessing the activity of this compound against both DRV-sensitive and DRV-resistant HIV-1 strains.

Caption: Workflow for assessing antiviral activity of this compound.

Logical Relationship of Inhibition

The following diagram illustrates the logical relationship between this compound and its target, leading to the inhibition of viral replication.

Caption: Mechanism of action for this compound.

References

Unraveling the Potency of HIV-1 Protease-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potency of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-2. The document details its enzymatic and antiviral efficacy, the methodologies for its evaluation, and the broader context of its mechanism of action.

Quantitative Potency Profile

This compound, also identified as compound 10e in seminal research, has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1. A summary of its key quantitative data is presented below, offering a clear comparison of its activity across different assays.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 2.53 nM | Recombinant HIV-1 Protease | The half-maximal inhibitory concentration against the isolated enzyme, indicating high-affinity binding. |

| EC50 | 0.27 µM | Pseudotyped HIV-1NL4-3 (Darunavir-sensitive) in TZM-bl cells | The half-maximal effective concentration required to inhibit viral replication in a cell-based assay using a drug-sensitive HIV-1 strain. |

| EC50 | 0.59 µM | Pseudotyped HIVRDRVS (Darunavir-resistant) in TZM-bl cells | The half-maximal effective concentration against a Darunavir-resistant HIV-1 strain, demonstrating retained activity. |

| Inhibition Ratio | 68% at 100 nM | Wild-type HIV-1 | The percentage of viral replication inhibited at a fixed concentration. |

| CC50 | > 100 µM | HEK293T cells | The half-maximal cytotoxic concentration, indicating low cellular toxicity and a favorable therapeutic window. |

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme, as achieved by this compound, prevents the formation of infectious virions. The general mechanism involves the inhibitor binding to the active site of the protease, mimicking the transition state of the natural substrate and thereby blocking its catalytic activity.

Beyond its primary role in viral maturation, HIV-1 protease has been shown to interact with and cleave host cell proteins, influencing cellular pathways such as apoptosis through the cleavage of proteins like Bcl-2 and procaspase 8. While the direct impact of this compound on these specific host-pathogen interactions has not been explicitly detailed, its potent inhibition of the protease would logically mitigate these downstream effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on established techniques in the field and are representative of the methods used to characterize HIV-1 protease inhibitors.

HIV-1 Protease Inhibitory Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease. A common method is a fluorometric assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The use of pseudotyped viruses with a luciferase reporter gene is a common and safe method.

Principle: Pseudoviruses are generated that contain the HIV-1 envelope proteins (for cell entry) but lack the full viral genome, instead carrying a reporter gene like luciferase. These viruses can infect target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase gene) in a single round of infection. The level of infection is quantified by measuring the luciferase activity. An effective antiviral agent will reduce the luciferase signal.

Materials:

-

Pseudotyped HIV-1 virus stocks (e.g., HIV-1NL4-3 and HIVRDRVS)

-

TZM-bl cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

This compound (or other test compounds)

-

96-well clear-bottom white plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the diluted compounds with the pseudotyped virus for a specified time (e.g., 1 hour) at 37°C.

-

Add the virus-compound mixture to the cells.

-

Incubate for 48 hours at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent and measure the luminescence using a luminometer.

-

The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of a compound to the host cells used in the antiviral assay. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method.

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

HEK293T cells (or other relevant cell line)

-

Cell culture medium

-

This compound (or other test compounds)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Seed HEK293T cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols and the logical pathway of HIV-1 protease inhibition.

Caption: Workflow for IC50 determination of HIV-1 protease inhibitors.

Caption: Workflow for EC50 determination using a pseudovirus assay.

Caption: Logical pathway of HIV-1 protease inhibition.

Resistance and Pharmacokinetics

While this compound has demonstrated efficacy against a Darunavir-resistant strain, a comprehensive resistance profile against a broader panel of clinically relevant mutations is a critical area for further investigation. The development of resistance is a major challenge in HIV-1 therapy, and understanding the genetic barrier to resistance for new inhibitors is paramount.

Furthermore, the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of this compound have not been extensively reported in the currently available literature. These studies are essential to determine the compound's potential for oral bioavailability, its metabolic stability, and its overall suitability as a clinical candidate.

Methodological & Application

Application Notes and Protocols: HIV-1 Protease-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of HIV-1 protease-IN-2, a potent inhibitor of HIV-1 protease.[1] This document includes detailed methodologies for key biochemical and cellular assays, a summary of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[2][3] It is a retroviral aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of infectious virions.[2][3][4] Inhibition of HIV-1 protease prevents the formation of mature viral particles, thus halting viral replication.[5][6] HIV-1 protease inhibitors are a class of antiretroviral drugs that bind to the active site of the enzyme, blocking its function.[5][6][7] this compound has been identified as a potent inhibitor of this enzyme, demonstrating activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants.[1]

Mechanism of Action

HIV-1 protease is a homodimeric enzyme, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[2][8] The enzyme functions by hydrolyzing peptide bonds within the viral polyproteins.[2][3] HIV-1 protease inhibitors, including presumably this compound, are designed to mimic the transition state of the substrate, binding with high affinity to the active site and preventing the cleavage of the natural substrates.[7] By blocking the protease, these inhibitors lead to the production of immature, non-infectious viral particles.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 4. mdpi.com [mdpi.com]

- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 6. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]

- 7. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay for Evaluating "HIV-1 protease-IN-2" Antiviral Activity

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key viral enzymes for its replication, making them prime targets for antiretroviral therapy.[1][2][3] Two of the most critical enzymes are HIV-1 protease (PR) and integrase (IN). HIV-1 protease is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. Without this cleavage, the viral particles remain non-infectious. HIV-1 integrase is the enzyme responsible for inserting the viral DNA, which has been reverse-transcribed from the viral RNA, into the host cell's genome.[1][3][4] This integration is a crucial step for the establishment of a persistent infection.[4]

"HIV-1 protease-IN-2" is a dual inhibitor designed to target both of these essential enzymes. This application note describes a robust cell-based assay protocol to determine the antiviral efficacy and cytotoxicity of "this compound" and other candidate compounds. The primary method detailed is the HIV-1 p24 antigen capture ELISA, a widely used technique to quantify viral replication.[5][6][7]

Assay Principle

This protocol utilizes a T-cell line susceptible to HIV-1 infection. These cells are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. The level of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen released into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[5][6][7] Concurrently, the cytotoxicity of the compound is assessed in uninfected cells using a colorimetric assay, such as the MTT assay, to determine the 50% cytotoxic concentration (CC50).[8][9] The antiviral activity is reported as the 50% effective concentration (EC50), the concentration at which the compound inhibits p24 production by 50%. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[10][11]

Visualizing the HIV-1 Life Cycle and Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle within a host T-cell, highlighting the specific points of action for protease and integrase inhibitors like "this compound".

Caption: Dual inhibition of HIV-1 protease and integrase.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using HIV-1 p24 Antigen Assay

This protocol measures the ability of "this compound" to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

-

MT-4 cells (or another suitable T-cell line)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

HIV-1 (e.g., strain IIIB or NL4-3)

-

"this compound" and other control compounds

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA Kit

-

CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

Caption: Workflow for determining the EC50 of antiviral compounds.

Procedure:

-

Prepare a stock solution of "this compound" in DMSO and make serial two-fold dilutions in culture medium.

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Add 50 µL of the compound dilutions to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

Add 50 µL of HIV-1 stock (at a pre-determined dilution that yields a robust infection) to all wells except the "cell control" wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, carefully harvest the cell-free supernatant from each well.

-

Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen Capture Assay, following the manufacturer’s instructions.[5][6]

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol assesses the toxicity of "this compound" on the host cells.[9]

Materials:

-

MT-4 cells

-

RPMI 1640 medium (as above)

-

"this compound" and control compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[8]

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of medium.

-

Add 50 µL of the same serial dilutions of "this compound" used in the antiviral assay. Include "cell control" wells with no compound.

-

Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.[15]

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.

-

Determine the CC50 value by plotting percent cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Data Presentation and Analysis

The antiviral efficacy and cytotoxicity data should be summarized to allow for clear comparison and calculation of the Selectivity Index (SI = CC50 / EC50). Compounds with an SI value ≥ 10 are generally considered promising candidates for further development.[10]

Table 1: Antiviral Activity and Cytotoxicity of HIV-1 Inhibitors

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Protease & Integrase | 15.2 | >50 | >3289 |

| Indinavir (Control) | Protease | 25.5 | >100 | >3921 |

| Raltegravir (Control) | Integrase | 5.8 | >100 | >17241 |

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

The described protocols provide a comprehensive framework for evaluating the dual antiviral activity and associated cytotoxicity of "this compound". By employing the p24 antigen capture assay and the MTT cytotoxicity assay, researchers can reliably determine the EC50, CC50, and the crucial Selectivity Index. This systematic approach is essential for the preclinical assessment of novel HIV-1 inhibitors and for guiding the drug development process.

References

- 1. HIV enzymes: reverse transcriptase, integrase, and protease | Wellcome Collection [wellcomecollection.org]

- 2. Khan Academy [khanacademy.org]

- 3. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hanc.info [hanc.info]

- 6. ablinc.com [ablinc.com]

- 7. ablinc.com [ablinc.com]

- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. clyte.tech [clyte.tech]

- 13. EC50 Calculator | AAT Bioquest [aatbio.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

Application Notes and Protocols: Utilizing HIV-1 Protease-IN-2 in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease is an essential enzyme for the replication of the Human Immunodeficiency Virus (HIV), cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a critical therapeutic strategy in the management of HIV infection. HIV-1 protease-IN-2 is a potent, non-peptidic inhibitor of HIV-1 protease, demonstrating significant activity against both wild-type and Darunavir (DRV)-resistant HIV-1 variants. These application notes provide detailed protocols for the in vitro and cell-based evaluation of this compound, as well as guidance for its use in preclinical animal models.

Biochemical and Antiviral Properties of this compound

This compound has been characterized as a highly effective inhibitor of HIV-1 protease, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its efficacy extends to clinically relevant, drug-resistant viral strains, making it a valuable tool for research into novel therapeutic strategies.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HIV-1 Protease) | 2.53 nM | Recombinant HIV-1 Protease | [1](--INVALID-LINK--) |

| EC50 (HIV-1NL4-3, DRV-sensitive) | 0.27 µM | Pseudotyped HIV-1 in TZM-bl cells | [1](--INVALID-LINK--) |

| EC50 (HIVRDRVS, DRV-resistant) | 0.59 µM | Pseudotyped HIV-1 in TZM-bl cells | [1](--INVALID-LINK--) |

| Inhibition of wild-type HIV-1 | 68% at 100 nM | Not specified | [1](--INVALID-LINK--) |

Experimental Protocols

In Vitro HIV-1 Protease Activity Assay (Fluorogenic Substrate Method)

This protocol describes the determination of the IC50 value of this compound against purified recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-